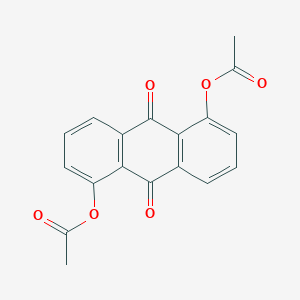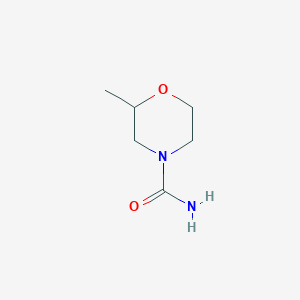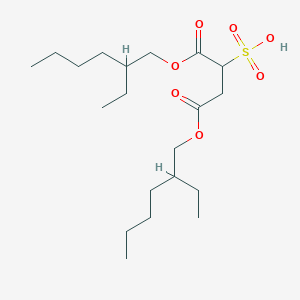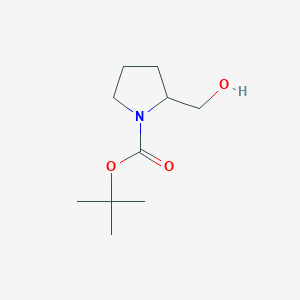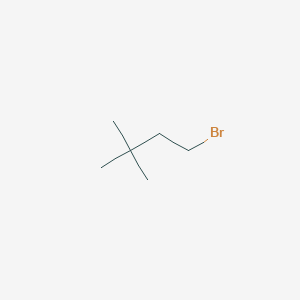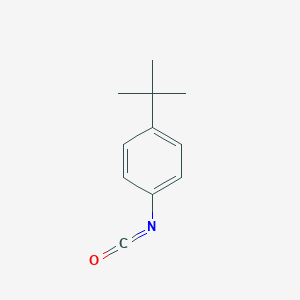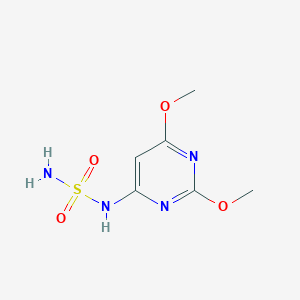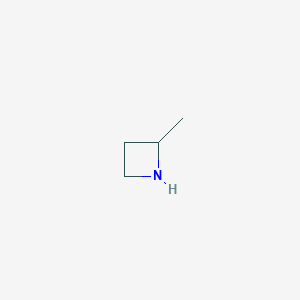
2-甲基氮杂环丁烷
描述
2-Methylazetidine is a four-membered nitrogen-containing heterocycle with a methyl group attached to the second carbon atom
科学研究应用
2-Methylazetidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
作用机制
- The reactivity of azetidines, including 2-Methylazetidine , is influenced by the considerable ring strain they possess. Despite this strain, azetidines are more stable than related aziridines. This stability allows for easier handling and unique reactivity under appropriate conditions .
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions: Two primary synthetic routes for preparing (S)-2-methylazetidine have been reported. The first route involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. The second route involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods yield the desired product with high enantiomeric excess and are suitable for large-scale production.
Industrial Production Methods: Industrial production of 2-methylazetidine typically involves the mesylation of ®-(−)-1,3-butanediol to yield a bis-mesylated product, which is then treated with benzylamine to afford the desired azetidine . This method is efficient and scalable, making it suitable for industrial applications.
化学反应分析
Types of Reactions: 2-Methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, azetidine oxides, and reduced azetidine derivatives .
相似化合物的比较
Azetidine: The parent compound without the methyl group.
Aziridine: A three-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Comparison: 2-Methylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Compared to aziridine, it is more stable and easier to handle. Compared to pyrrolidine, it has a higher ring strain, making it more reactive in certain chemical transformations .
属性
IUPAC Name |
2-methylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWPRNUXWYLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336393, DTXSID70903791 | |
| Record name | 2-Methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_4542 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19812-49-8 | |
| Record name | 2-Methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available for producing enantiomerically pure (S)-2-methylazetidine?
A1: Two distinct synthetic pathways have been reported for the production of (S)-2-methylazetidine as a stable, crystalline (R)-(-)-camphorsulfonic acid salt []. The first method utilizes an in situ formation and cyclization of a 1,3-bis-triflate to construct the azetidine ring. The second approach involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid. Both methods yield the target compound in good overall yields and high enantiomeric excess, exceeding 99% ee []. Importantly, these scalable syntheses avoid tedious purification techniques like column chromatography, making them suitable for large-scale production.
Q2: How does the stereochemistry of 7-(3-amino-2-methyl-1-azetidinyl)quinolones influence their antibacterial activity?
A2: Research has shown that the stereochemistry of the 7-(3-amino-2-methyl-1-azetidinyl) moiety significantly impacts the antibacterial activity of quinolone and naphthyridine derivatives []. Specifically, the (2S,3R) configuration of this group consistently demonstrated superior in vitro and in vivo efficacy compared to other stereoisomers. This highlights the critical role of stereochemistry in optimizing the biological activity of this class of antibacterial agents [].
Q3: Can microorganisms be utilized for the enantioselective synthesis of azetidine-2-carboxylic acid derivatives?
A3: Yes, biotransformations using whole-cell catalysts like Rhodococcus erythropolis AJ270 offer a highly efficient and enantioselective route to access chiral azetidine-2-carboxylic acids and their amide derivatives from racemic precursors []. The impressive enantioselectivity, often exceeding 99.5% ee, stems from the combined action of a highly active but non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells []. This approach demonstrates the potential of biocatalysis for producing valuable chiral building blocks.
Q4: How has mass spectrometry been employed to study azetidine derivatives?
A4: Mass spectrometry has proven to be a valuable tool for analyzing the fragmentation patterns of azetidine and its derivatives, including N-halo, N-tosyl, and methylene-bis-azetidine compounds []. These studies have provided insights into the characteristic fragmentation pathways of these molecules, often proceeding through the open form of the molecular ion []. This information is crucial for structural elucidation and understanding the behavior of azetidine derivatives.
Q5: What is the absolute configuration of (+)-2-methylazetidine hydrobromide?
A5: The absolute configuration of (+)-2-methylazetidine hydrobromide has been unequivocally determined as S through X-ray crystallography []. This analysis revealed a bent conformation for the azetidine ring, characterized by a dihedral angle of 153° across the non-nitrogen atoms []. This structural information is essential for understanding the conformational preferences and potential interactions of this molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


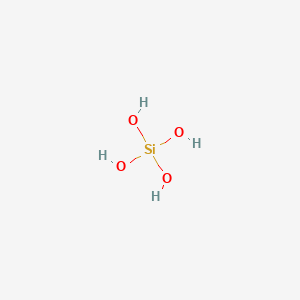
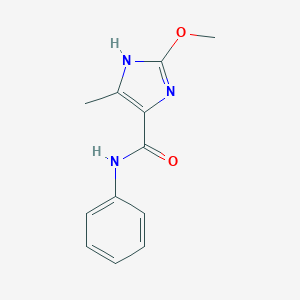
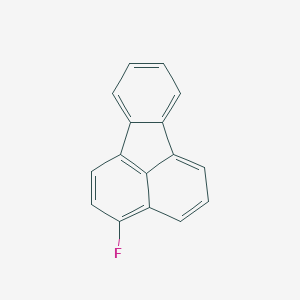
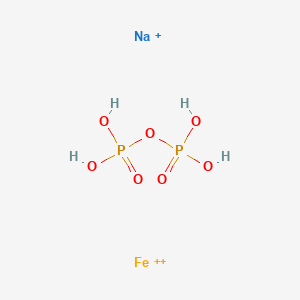
![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
